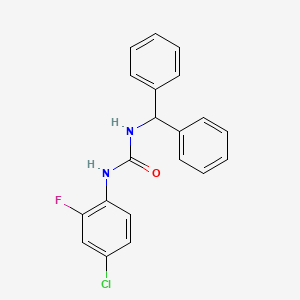
N-(4-chloro-2-fluorophenyl)-N'-(diphenylmethyl)urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-(diphenylmethyl)urea, commonly known as CDC25A inhibitor II, is a chemical compound that has gained attention in scientific research due to its potential use as a cancer treatment. It works by inhibiting the CDC25 family of phosphatases, which are involved in regulating the cell cycle. In
Mechanism of Action
CDC25A inhibitor II works by inhibiting the CDC25 family of phosphatases, which are involved in regulating the cell cycle. Specifically, it targets CDC25A, which is overexpressed in many types of cancer. By inhibiting CDC25A, CDC25A inhibitor II prevents the activation of cyclin-dependent kinases, which are necessary for cell cycle progression. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
CDC25A inhibitor II has been found to have a variety of biochemical and physiological effects. In addition to inhibiting the CDC25 family of phosphatases, it has been shown to induce DNA damage and activate apoptotic pathways. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
CDC25A inhibitor II has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. It also has a well-understood mechanism of action and has been extensively studied in scientific research. However, it also has some limitations. It can be expensive to purchase and may not be readily available in all labs. In addition, it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Future Directions
There are several future directions for research on CDC25A inhibitor II. One area of focus is on optimizing its efficacy as a cancer treatment. This could involve developing new formulations or combining it with other treatments to enhance its effectiveness. Another area of research is on understanding its mechanism of action in more detail. This could involve studying its effects on specific signaling pathways or identifying new targets for inhibition. Finally, research could also focus on testing its safety and efficacy in clinical trials, with the goal of developing it into a viable cancer treatment option.
Scientific Research Applications
CDC25A inhibitor II has been extensively studied in scientific research due to its potential use as a cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, it has been found to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Properties
IUPAC Name |
1-benzhydryl-3-(4-chloro-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O/c21-16-11-12-18(17(22)13-16)23-20(25)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJICYXCAJOEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-azepanyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4769088.png)
![methyl 2-{[(8-hydroxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4769093.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4769103.png)
![1-(3-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4769112.png)
![4-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4769128.png)
![3-(1,3-benzodioxol-5-yl)-4-{[4-(2,3-difluorobenzyl)-1-piperazinyl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4769140.png)
![2-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4769148.png)
![5-(2,4-dimethylbenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4769167.png)
![N-(3-chloro-4-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4769168.png)
![1-[4-(2-methylphenoxy)butyl]pyrrolidine](/img/structure/B4769171.png)
![N-{2-(4-bromophenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B4769179.png)
![1-(ethylsulfonyl)-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4769180.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4769186.png)
